1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl-
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Overview
Description
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- is a heterocyclic organic compound It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with a methyl group at the 5-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- can be synthesized through a Diels-Alder reaction involving furan and maleic anhydride. The adduct formed has a carbon-carbon double bond, which is then converted to an epoxide. The epoxide undergoes a retro-Diels-Alder reaction, forming the desired compound and regenerating maleic anhydride .
Industrial Production Methods
Industrial production of 1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxin: A simpler form of the compound without the methyl and phenyl groups.
1,2-Dioxin: An isomer with a different arrangement of oxygen atoms.
Dibenzodioxin: A more complex derivative with additional benzene rings.
Uniqueness
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
143164-78-7 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-methyl-6-phenyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C11H12O2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
FOZNWJNEPDEAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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